molecular formula C7H7BrINO2 B6165567 3-bromo-5-iodo-2,6-dimethoxypyridine CAS No. 1826110-09-1

3-bromo-5-iodo-2,6-dimethoxypyridine

Cat. No.: B6165567
CAS No.: 1826110-09-1
M. Wt: 343.9
InChI Key:
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Description

3-bromo-5-iodo-2,6-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7BrINO2 It is a derivative of pyridine, characterized by the presence of bromine, iodine, and methoxy groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodo-2,6-dimethoxypyridine typically involves halogenation reactions. One common method is the bromination of 2,6-dimethoxypyridine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-iodo-2,6-dimethoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like organometallic compounds (e.g., Grignard reagents) and nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-5-iodo-2,6-dimethoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-2,6-dimethoxypyridine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-iodopyridine
  • 5-bromo-2-iodopyridine
  • 3-bromo-5-iodobenzoic acid

Uniqueness

3-bromo-5-iodo-2,6-dimethoxypyridine is unique due to the presence of both bromine and iodine atoms along with methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

1826110-09-1

Molecular Formula

C7H7BrINO2

Molecular Weight

343.9

Purity

95

Origin of Product

United States

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